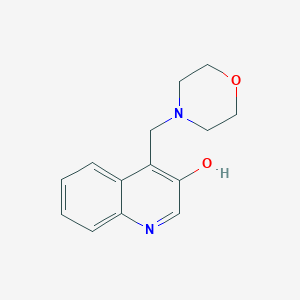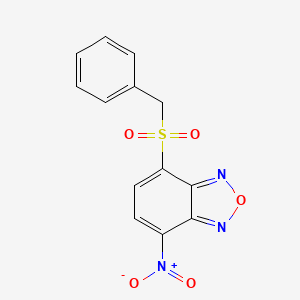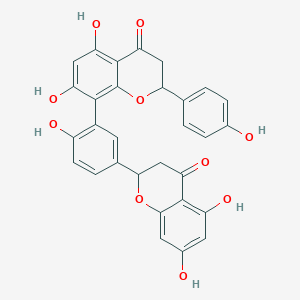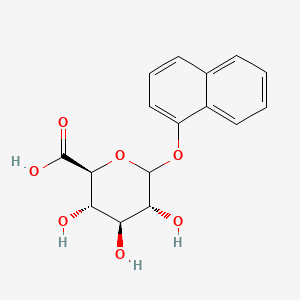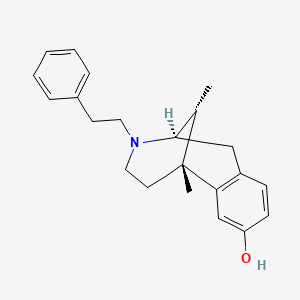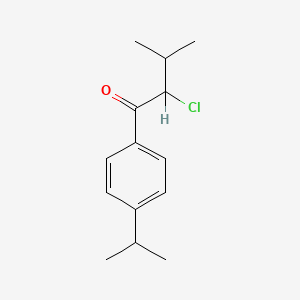
2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone is an aromatic ketone that is 1-(4-isopropylphenyl)-3-methyl-1-butanone in which one of the methylene hydrogens adjacent to the keto group has been replaced by a chloro group. It is an alpha-chloroketone and an aromatic ketone.
Scientific Research Applications
Chemical Reactions and Intermediates
Formation of Reactive Intermediates : 2-Chloro-4-(methylthio)butanoic acid, a chemical related to 2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone, has been studied for its mutagenic properties and the formation of reactive intermediates, which might be associated with its mutagenicity (Jolivette, Kende, & Anders, 1998).
Halogenated Biacetyl Monoximes Reactions : Research on halogenated biacetyl monoximes, like 1-Chloro-2-oximino-3-butanone, with amino acid esters has been conducted to explore chemical reactions and product formations (Sugiyama, Masaki, & Ota, 1966).
Synthesis and Catalysis
Synthesis of Alkyl-2-Nitraminothiazoles : Synthesis involving derivatives like 1-Chloro-3-methyl-2-butanone, which is structurally related, has been explored for creating alkyl-2-nitraminothiazoles, showcasing applications in synthetic chemistry (Kasman & Taurins, 1956).
Catalytic Behavior in Asymmetric Hydrogenation : Studies have shown that certain complexes, like wool–Pt, can be effective in the asymmetric hydrogenation of ketones, including compounds like 3-methyl-2-butanone, which is related to the chemical (Yuan, Yin, Huang, & Jiang, 1999).
Chemical Properties and Behavior
Solubility Measurement and Thermodynamic Model Correlation : The solubility of related compounds like 2-chloro-5-nitroaniline in various solvents, including 2-butanone, has been measured and modeled, providing insights into the solubility characteristics of similar chlorinated compounds (Xu & Wang, 2019).
Reaction Kinetics and Mechanism : The kinetics and mechanism of reactions involving butanone with chlorine have been studied, revealing information on product yields and reaction pathways, which could be relevant to understanding reactions of 2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone (Kaiser, Wallington, & Hurley, 2009).
properties
Molecular Formula |
C14H19ClO |
|---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
2-chloro-3-methyl-1-(4-propan-2-ylphenyl)butan-1-one |
InChI |
InChI=1S/C14H19ClO/c1-9(2)11-5-7-12(8-6-11)14(16)13(15)10(3)4/h5-10,13H,1-4H3 |
InChI Key |
NXIZIZDUXMUGEW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C(C)C)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C(C)C)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



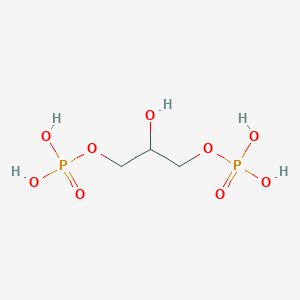
![2a-Acetyl-5b,11c-dimethyl-1,2,2a,4a,5,5a,5b,6,7,10,11,11a,11b,11c-tetradecahydronaphtho[2',1':4,5]indeno[7,1-bc]furan-8(3h)-one](/img/structure/B1208372.png)
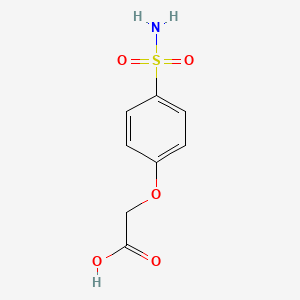

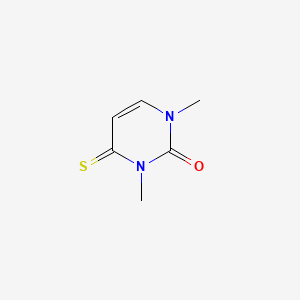
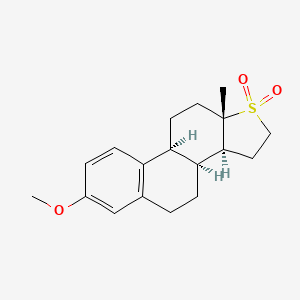
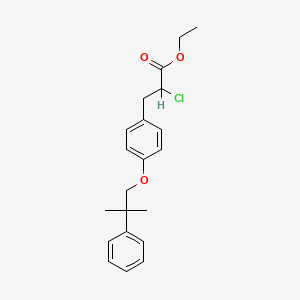
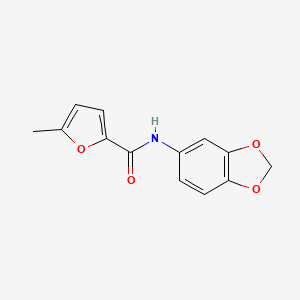
![1-[[(1,3-Dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B1208383.png)
